molecular formula C19H14F2N2O2 B2709599 N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-16-8

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2709599
CAS No.: 946246-16-8
M. Wt: 340.33
InChI Key: JDUYQNXPZMSFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. Attached to this ring are a carboxamide group, a fluorobenzyl group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the electronegative fluorine atoms could influence the overall shape of the molecule due to their impact on the electron distribution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the carbon-fluorine bonds might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Met Kinase Inhibition for Cancer Therapy

    Derivatives of dihydropyridine-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, showing promise for cancer therapy. Specifically, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

  • HIV Integrase Inhibition

    Dihydroxypyrimidine-4-carboxamides, structurally related to dihydropyridine-carboxamides, have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Material Science Applications

  • Polymer Synthesis: New diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) were synthesized and characterized. These polymers, which contain structural motifs related to dihydropyridine-carboxamides, exhibit good solubility in various organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for advanced material applications (Hsiao et al., 1999).

Safety and Hazards

As with any chemical compound, handling “1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The study and development of novel pyridine derivatives is an active area of research in medicinal chemistry. This compound, with its fluorobenzyl and fluorophenyl groups, could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-14-8-6-13(7-9-14)12-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYQNXPZMSFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.